5-fluoro-4-iodo-2-nitroaniline
Overview
Description
- Structure : It contains 16 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .
Synthesis Analysis
The synthesis of 5-Fluoro-4-iodo-2-nitrobenzenamine involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent. This process has been achieved in a continuous-flow millireactor system. Safety evaluations were conducted based on temperature rise using Reaction Calorimeter and Differential Scanning Calorimetry .
Scientific Research Applications
Photoregulated Release of Anticancer Drugs
An innovative approach utilizes gold nanoparticles conjugated with anticancer drugs through a photocleavable o-nitrobenzyl linkage. This system allows for the controlled release of the therapeutic agent upon irradiation with long-wavelength UV light, showcasing a promising method for targeted cancer therapy (Agasti et al., 2009).
Imaging Tumor Optical Imaging in Cell Culture and Living Mice
The development of nonradioactive glucose analogues for tumor imaging is another significant application. These analogues, such as Cy5.5-2DG, show potential for imaging tumors and monitoring therapeutic efficacy in preclinical models, offering a pathway towards clinical applications in cancer diagnosis and treatment monitoring (Cheng et al., 2006).
Building Blocks for Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a versatile building block for synthesizing various nitrogenous heterocycles, including benzimidazoles and quinoxalinones. This method is instrumental in creating diverse libraries of compounds with significant importance in drug discovery (Křupková et al., 2013).
Studies on Molecular Interactions
Research on metal fluorides highlights their potential to form strong hydrogen and halogen bonds, which are crucial for understanding molecular interactions in solution. Such studies are foundational for designing supramolecular structures and have implications in crystal engineering and drug design (Libri et al., 2008).
Synthesis of Fluorinated Compounds
The synthesis of 2-Fluoro-5-nitrobenzonitrile and studies on its reactions with amines, amino acids, and NH-heteroaromatic compounds provide insights into the reactivity and potential applications of fluorinated nitrobenzenes in creating novel compounds with varied functional groups (Wilshire, 1967).
Properties
IUPAC Name |
5-fluoro-4-iodo-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKTTWGCYDBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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